molecular formula C12H25N B1419974 (Cyclohexylmethyl)(1-methylbutyl)amine CAS No. 706823-11-2

(Cyclohexylmethyl)(1-methylbutyl)amine

Cat. No. B1419974
M. Wt: 183.33 g/mol
InChI Key: XAWBTJCUUJDQQH-UHFFFAOYSA-N
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Description

“(Cyclohexylmethyl)(1-methylbutyl)amine” is a complex organic compound. It’s important to note that there are several similar compounds, such as Cyclohexane, 1-(cyclohexylmethyl)-2-methyl-, trans- and Cyclohexane, 1-(cyclohexylmethyl)-4-methyl-, cis- , which have similar structures and properties. These compounds belong to the class of aliphatic amines .


Synthesis Analysis

The synthesis of amines like “(Cyclohexylmethyl)(1-methylbutyl)amine” can be achieved through various methods. One common method is the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . Amines can also be synthesized through nucleophilic substitution reactions involving alkyl groups .


Molecular Structure Analysis

The molecular structure of “(Cyclohexylmethyl)(1-methylbutyl)amine” can be analyzed using spectroscopic techniques. The infrared spectra of amines show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectra can be used in determining the structure of an unknown amine .


Chemical Reactions Analysis

Amines, including “(Cyclohexylmethyl)(1-methylbutyl)amine”, can undergo a variety of chemical reactions. For example, they can react with acid chlorides . They can also undergo multiple nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Cyclohexylmethyl)(1-methylbutyl)amine” can vary depending on the specific compound. For example, Cyclohexylamine is a colorless liquid with a fishy odor and is miscible with water . The compound “(cyclohexylmethyl)(methyl)amine hydrochloride” is a powder with a melting point of 193-194°C .

Safety And Hazards

Amines, including “(Cyclohexylmethyl)(1-methylbutyl)amine”, can pose safety hazards. They are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are flammable, harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation .

properties

IUPAC Name

N-(cyclohexylmethyl)pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWBTJCUUJDQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylmethyl)(1-methylbutyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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